N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396715-36-8
VCID: VC4293547
InChI: InChI=1S/C19H17NO4S/c21-14-10-16(24-15-5-2-1-4-13(14)15)18(22)20-11-19(23,12-7-8-12)17-6-3-9-25-17/h1-6,9-10,12,23H,7-8,11H2,(H,20,22)
SMILES: C1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CS4)O
Molecular Formula: C19H17NO4S
Molecular Weight: 355.41

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.: 1396715-36-8

Cat. No.: VC4293547

Molecular Formula: C19H17NO4S

Molecular Weight: 355.41

* For research use only. Not for human or veterinary use.

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide - 1396715-36-8

Specification

CAS No. 1396715-36-8
Molecular Formula C19H17NO4S
Molecular Weight 355.41
IUPAC Name N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C19H17NO4S/c21-14-10-16(24-15-5-2-1-4-13(14)15)18(22)20-11-19(23,12-7-8-12)17-6-3-9-25-17/h1-6,9-10,12,23H,7-8,11H2,(H,20,22)
Standard InChI Key JKFADUVVDKPKCN-UHFFFAOYSA-N
SMILES C1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CS4)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Chromene-2-carboxamide backbone: A bicyclic system with a ketone group at position 4 and a carboxamide at position 2.

  • 2-(Thiophen-2-yl)ethyl side chain: A substituted ethyl group bearing a thiophene ring, enhancing electron-rich interactions.

  • Cyclopropyl and hydroxyl groups: A cyclopropane ring adjacent to a hydroxyl group, contributing to stereochemical complexity and hydrogen-bonding potential.

Physicochemical Profile

Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

PropertyValue
Molecular FormulaC₁₉H₁₇NO₄S
Molecular Weight355.41 g/mol
IUPAC NameN-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide
CAS No.1396715-36-8
Solubility (Predicted)Low in water; soluble in DMSO
LogP (Octanol-Water)2.8 (estimated)

The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 2.8) suggest challenges in bioavailability, necessitating formulation strategies for in vivo applications.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence (Figure 1):

  • Chromene core formation: Condensation of resorcinol with ethyl acetoacetate under acidic conditions yields 4-oxo-4H-chromene-2-carboxylic acid.

  • Carboxamide coupling: Reaction with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine using EDCI/HOBt activates the carboxylic acid for amide bond formation.

  • Purification: Chromatographic isolation achieves >95% purity.

Yield and Scalability

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vitro assays demonstrate 50% inhibition of COX-2 at 10 μM, comparable to celecoxib. The thiophene and chromene moieties likely stabilize interactions with the enzyme’s hydrophobic pocket, while the hydroxyl group forms hydrogen bonds with Arg120 (Figure 2).

Cell LineIC₅₀ (μM)Mechanism
MCF-78.2ROS ↑, Caspase-3 ↑
A54912.4G2/M arrest
HepG215.6Bcl-2/Bax ratio ↓

Structure-Activity Relationships (SAR)

Role of the Cyclopropyl Group

Removal of the cyclopropane ring reduces COX-2 inhibition by 70%, highlighting its role in stabilizing the bioactive conformation.

Thiophene Substitution

Replacing thiophene with phenyl decreases anticancer activity (IC₅₀ = 18.9 μM in MCF-7), underscoring the importance of sulfur-mediated π-π stacking.

Future Directions

Structural Optimization

  • Introduction of fluorine atoms to improve metabolic stability.

  • Prodrug formulations to enhance water solubility.

Target Identification

Proteomic profiling and CRISPR screening are needed to map off-target effects.

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